(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride
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Overview
Description
(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride is an organic compound with the molecular formula C₉H₂₀ClNO and a molecular weight of 193.72 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexane ring with two methyl substituents. It is commonly used in research and development as a versatile small molecule scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The starting material, 3,3-dimethylcyclohexanone, undergoes a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Introduction of the hydroxyl group: The resulting intermediate is then subjected to a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group at the desired position.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amino alcohol to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkylated product.
Substitution: Formation of the corresponding substituted amine or amide.
Scientific Research Applications
(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The amino and hydroxyl groups play a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-3,3-dimethylcyclohexyl)methanol
- (1-Amino-3,3-dimethylcyclohexyl)ethanol
- (1-Amino-3,3-dimethylcyclohexyl)propanol
Uniqueness
(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride is unique due to its specific combination of functional groups and its ability to form stable hydrochloride salts. This makes it a valuable compound for various applications in research and industry. Its structural features also contribute to its distinct reactivity and selectivity in chemical reactions .
Biological Activity
(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound is synthesized through a series of reactions starting with 3,3-dimethylcyclohexanone. The process includes reductive amination followed by hydroxylation and the formation of the hydrochloride salt. The structural formula can be represented as follows:
This compound features an amino group and a hydroxyl group which are pivotal in its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The amino and hydroxyl groups enhance its binding affinity to these targets, which include:
- Neurotransmitter receptors : Potential modulation of neurotransmitter activity.
- Enzyme interactions : Involvement in enzyme-substrate interactions crucial for metabolic processes.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines:
- IC50 values : The compound demonstrated IC50 values ranging from 6 μM to 18 μM against different cancer cell lines, indicating its potency in inhibiting cell growth and inducing apoptosis .
Neuroprotective Effects
In neurological studies, the compound has been investigated for its potential neuroprotective effects. It is hypothesized to influence pathways related to neurodegenerative diseases:
- Mechanisms : By modulating neurotransmitter receptor activity, it may help in protecting neuronal cells from apoptosis induced by neurotoxic agents.
Research Findings Summary
Applications in Medicine
The compound is being explored for various therapeutic applications:
- Neurological Disorders : Investigated as a potential treatment for conditions such as Alzheimer's disease due to its neuroprotective properties.
- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development in cancer treatment protocols.
- Drug Development : Its unique structure allows it to serve as a lead compound for synthesizing new drugs targeting specific biological pathways.
Properties
IUPAC Name |
(1-amino-3,3-dimethylcyclohexyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)4-3-5-9(10,6-8)7-11;/h11H,3-7,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFPXICPYDHSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CO)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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